molecular formula C9H12ClN5O B050922 Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride CAS No. 6285-64-9

Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride

Cat. No. B050922
CAS RN: 6285-64-9
M. Wt: 241.68 g/mol
InChI Key: MWOBRIPIRLAVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(substituted amidino)acetamides and their 2-phenylazo-derivatives involves cyclization with one-carbon-atom reagents leading to the formation of pyrimidin-4(3H)-ones, identified through synthesis from 4,6-dichloropyrimidine and conversion into 9-substituted hypoxanthines. This method showcases the compound's role in the construction of complex molecular structures like pyrimidines, imidazoles, and purines, underscoring its versatility in synthetic organic chemistry (Keir & Wood, 1976).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride were not directly found, related research on acetamide derivatives provides insights into their molecular configurations. For instance, crystal and molecular structures of acetamide derivatives have been characterized, revealing the significance of hydrogen bonding and non-covalent interactions in determining their structural stability and reactivity (Chi et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, showcasing a range of chemical properties. For example, the direct synthesis of paracetamol from hydroquinone via the amidation process underscores the reactivity of acetamide structures in facilitating the formation of medically relevant compounds without the need for metallic catalysts, highlighting their utility in green chemistry applications (Joncour et al., 2014).

Physical Properties Analysis

The determination of pKa values for newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives via UV spectroscopic studies sheds light on the acidity constants of these compounds, providing valuable information on their physical properties and behavior in different environments (Duran & Canbaz, 2013).

Scientific Research Applications

  • Synthesis of Pyrimidines, Imidazoles, and Purines :

    • 2-(Substituted amidino)acetamides, including 2-phenylazo derivatives, were cyclized with one-carbon-atom reagents to form pyrimidin-4(3H)-ones. These compounds were identified by synthesis from 4,6-dichloropyrimidine and converted into 9-substituted hypoxanthines. The cyclization of 2-(substituted amidino)-2-formamidoacetamide formate and hydrochloride salts was studied, leading to the formation of aminoimidazolecarboxamides and hypoxanthines (Keir & Wood, 1976).
  • Antihypertensive Agents :

    • N-amidino-2-(2,6-dichlorophenyl)acetamide hydrochloride showed high antihypertensive activity in rats and underwent clinical study. The structure-activity relationships of phenylacetylguanidines, a class of compounds including this acetamide derivative, were explored (Bream et al., 1975).
  • Synthesis of Pyrazines :

    • Ethyl amidinoacetates, including 2-amidino-2-phenylazo-acetate, were used in the synthesis of pyrazines. These intermediates were converted to ethyl 2-amidino-2-aminoacetate dihydrochloride, then cyclized with 1,2-dicarbonyl reagents to yield various 3-aminopyrazine-2-carboxylates (Keir, Maclennan & Wood, 1978).
  • Coordination Complexes and Antioxidant Activity :

    • Pyrazole-acetamide derivatives were synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant in vitro antioxidant activity as determined by various assays (Chkirate et al., 2019).
  • Synthesis of Analgesic and Anti-Inflammatory Compounds :

    • The synthesis of (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides and their analgesic and anti-inflammatory activities were investigated. Some of these compounds exhibited effects comparable to sodium metamizole in animal models (Yusov et al., 2019).
  • Treatment of Overactive Detrusor :

    • N-(4-amino-2-butynyl)acetamides were synthesized and evaluated for inhibitory activity on detrusor contraction and mydriatic activity. Some compounds showed potent inhibitory activity with less side effects compared to oxybutynin (Take et al., 1992).
  • Synthesis of Tetrahydrocarbazole Derivatives :

    • 2-Cyano-N-(tetrahydrocarbazole)acetamide was used for synthesizing arylazocarbazole derivatives, which are of biological interest. These derivatives were reacted with various reagents to yield a range of compounds, potentially useful in medicinal chemistry (Fadda et al., 2010).
  • Analgesic, Anti-Inflammatory, and Antimicrobial Activities :

    • Novel heterocyclic amides showed potential anti-inflammatory, analgesic, and antimicrobial activities. The study also included molecular docking to predict interactions with COX enzymes (Nayak et al., 2014).

properties

IUPAC Name

3-amino-3-imino-2-phenyldiazenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6;/h1-5,7H,(H3,10,11)(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOBRIPIRLAVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334840
Record name NSC10849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride

CAS RN

6285-64-9
Record name NSC10849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Haynes - 1971 - books.google.com
This publication reports research involving pesticides. It does not contain recommendations for their use, nor does it imply that the uses discussed here have been registered. All uses of …
Number of citations: 9 books.google.com

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